

GSK3179106: A Technical Overview of its RET Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	GSK3179106	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of **GSK3179106**, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is intended to support further research and development efforts in the field of kinase inhibition.

Executive Summary

GSK3179106 is a small molecule inhibitor targeting the RET kinase, a key regulator of cell proliferation, survival, and differentiation.[1] Aberrant RET signaling is implicated in various cancers and other conditions like Irritable Bowel Syndrome (IBS).[2][3] GSK3179106 has demonstrated high potency against RET kinase in both biochemical and cellular assays. A key characteristic of this inhibitor is its favorable selectivity profile, having been screened against a broad panel of kinases. This document summarizes the quantitative data on its inhibitory activity, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **GSK3179106** has been quantified against its primary target, RET kinase, and a wider panel of kinases to establish its selectivity.

Potency against RET Kinase



GSK3179106 is a highly potent inhibitor of RET kinase, with activity in the low nanomolar range.

Target	Assay Type	IC50 Value (nM)
Human RET	Biochemical (Cell-free)	0.3[1] - 0.4[4]
Human RET	Cellular (TT cells)	11.1[4]
Rat RET	Biochemical (Cell-free)	0.2[4]

Kinase Selectivity Panel

GSK3179106 has demonstrated a high degree of selectivity for RET kinase. In a broad screening panel of over 300 recombinant kinases, only 26 were found to be inhibited at a 1 μ M test concentration.[1][2][3] The detailed list of these 26 kinases is provided in the supporting information of the primary publication by Schenck Eidam et al. in ACS Medicinal Chemistry Letters, 2018.[2][3]

Furthermore, a chemoproteomics study in rat colon tissue identified Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) as potential off-targets with binding affinities comparable to RET.[2]

Off-Target	Apparent Kd (μM)
DDR1	0.04[2]
DDR2	0.09[2]

Experimental Protocols

The following sections describe the general methodologies employed to determine the kinase inhibition profile of compounds like **GSK3179106**.

Biochemical Kinase Inhibition Assay (Luminescence-based)

Foundational & Exploratory





This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified kinase. A common method, such as ADP-Glo™, measures the amount of ADP produced during the kinase reaction.

Principle: The kinase reaction consumes ATP and generates ADP. The amount of ADP produced is directly proportional to the kinase activity. The assay is performed in two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. A lower luminescent signal indicates a higher degree of kinase inhibition.

General Protocol:

- Compound Preparation: A stock solution of **GSK3179106** is prepared in 100% DMSO. Serial dilutions are then made to generate a range of test concentrations.
- Assay Plate Preparation: The diluted compounds are added to the wells of a microplate.
 Control wells containing only DMSO (100% activity) and wells without the enzyme (0% activity) are included.
- Kinase Reaction: A solution containing the purified recombinant RET kinase is added to each well. The plate is incubated to allow the inhibitor to bind to the kinase.
- Initiation: A master mix containing the kinase-specific substrate and ATP is added to all wells to start the reaction. The plate is incubated at a controlled temperature (e.g., 30°C).

Detection:

- An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
- A Kinase Detection Reagent is then added to convert ADP to ATP and initiate the luciferase reaction, generating a luminescent signal.
- Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



Cellular RET Autophosphorylation Assay

This assay measures the ability of an inhibitor to block RET kinase activity within a cellular context by quantifying the level of RET autophosphorylation.

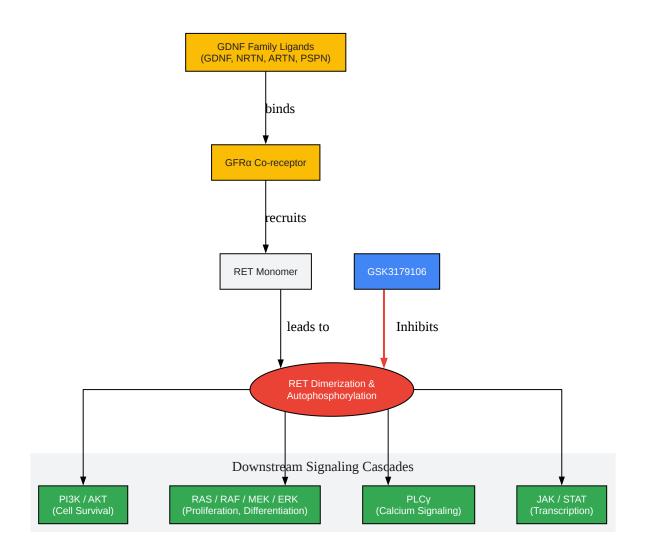
Principle: In cells that express RET, its activation leads to the phosphorylation of specific tyrosine residues on the kinase itself. An inhibitor will reduce the level of this phosphorylation. This can be measured using immunoassays with antibodies specific to the phosphorylated form of RET.

General Protocol:

- Cell Culture: A human cell line with endogenous RET expression (e.g., TT medullary thyroid carcinoma cells) is cultured in multi-well plates.
- Compound Treatment: The cells are treated with various concentrations of GSK3179106 and incubated for a specific period.
- Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
- Detection (ELISA-based):
 - The cell lysates are transferred to an ELISA plate coated with an antibody that captures total RET protein.
 - A second antibody, specific to a phosphorylated tyrosine residue on RET (e.g., Phospho-RET), and linked to a detection enzyme (like HRP), is added.
 - A substrate is added that produces a colorimetric or chemiluminescent signal in the presence of the detection enzyme.
- Data Analysis: The signal is measured with a plate reader. The IC50 value is determined by plotting the percentage of inhibition of RET phosphorylation against the inhibitor concentration.

Visualizations RET Signaling Pathway



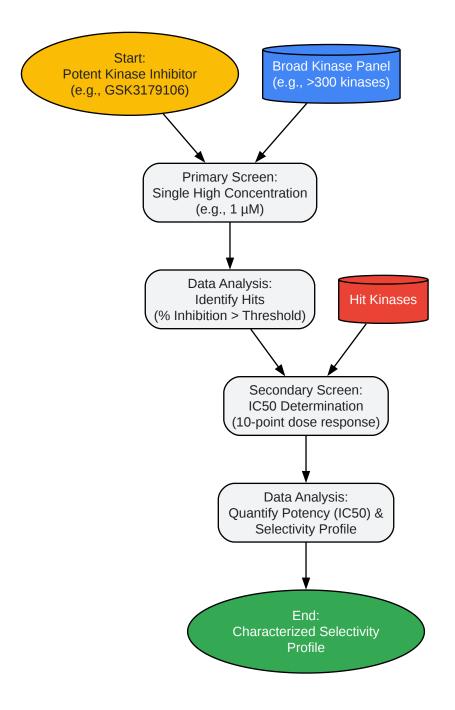


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Caption: Canonical RET signaling pathway and the inhibitory action of **GSK3179106**.

Kinase Inhibitor Selectivity Profiling Workflow



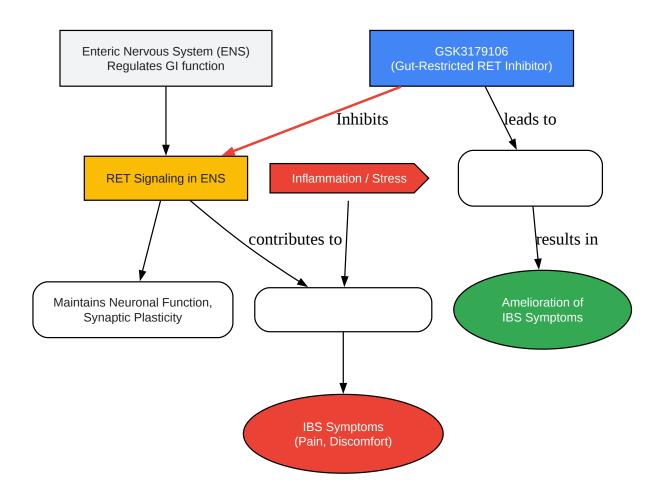


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Caption: General experimental workflow for determining kinase inhibitor selectivity.

Rationale for Gut-Restricted RET Inhibition in IBS





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